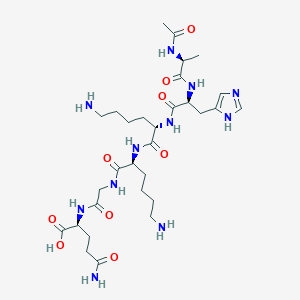
L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl-: is a complex peptide compound that combines multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of L-glutamine with other amino acids such as N-acetyl-L-alanine, L-histidine, L-lysine, and glycine results in a molecule with unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using specific reagents (e.g., TFA for Fmoc groups) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like TFA, followed by purification through HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, genes encoding the peptide sequence are inserted into microbial hosts (e.g., E. coli), which then express the peptide. The peptide is subsequently purified from the microbial culture.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the histidine and lysine residues, forming oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, using reagents like DTT or TCEP.
Substitution: Substitution reactions can occur at the amino groups of lysine residues, often using acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or succinic anhydride.
Major Products
Oxidized Peptides: Products with oxidized histidine or lysine residues.
Reduced Peptides: Peptides with reduced disulfide bonds.
Acylated Peptides: Peptides with acyl groups attached to lysine residues.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model peptide for studying peptide synthesis, folding, and interactions. It serves as a substrate in enzymatic assays to investigate protease activity.
Biology
In biological research, the compound is utilized to study protein-protein interactions, cellular uptake mechanisms, and metabolic pathways involving amino acids.
Medicine
Medically, the compound has potential applications in drug delivery systems, where it can be used to target specific tissues or cells. It is also explored for its role in enhancing immune responses and wound healing.
Industry
Industrially, the compound is used in the production of specialized biomaterials and as an additive in cell culture media to support cell growth and viability.
Mechanism of Action
The mechanism of action of L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl- involves its interaction with cellular receptors and enzymes. The compound can be internalized by cells through amino acid transporters and subsequently participate in various metabolic pathways. It may enhance protein synthesis, modulate immune responses, and promote cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in parenteral nutrition and cell culture.
N-Acetyl-L-alanyl-L-glutamine: A stable dipeptide used in cell culture media.
L-Glutamine: A single amino acid essential for protein synthesis and cellular metabolism.
Uniqueness
L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl- is unique due to its complex structure, combining multiple amino acids with distinct functional groups. This complexity allows it to participate in a broader range of biochemical interactions and applications compared to simpler peptides or single amino acids.
Properties
CAS No. |
826990-35-6 |
|---|---|
Molecular Formula |
C30H51N11O9 |
Molecular Weight |
709.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C30H51N11O9/c1-17(37-18(2)42)26(45)41-23(13-19-14-34-16-36-19)29(48)40-21(8-4-6-12-32)28(47)39-20(7-3-5-11-31)27(46)35-15-25(44)38-22(30(49)50)9-10-24(33)43/h14,16-17,20-23H,3-13,15,31-32H2,1-2H3,(H2,33,43)(H,34,36)(H,35,46)(H,37,42)(H,38,44)(H,39,47)(H,40,48)(H,41,45)(H,49,50)/t17-,20-,21-,22-,23-/m0/s1 |
InChI Key |
BWCXPGHPGWNSEG-RSYUGDCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


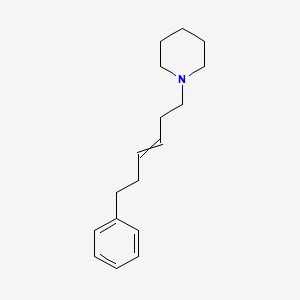
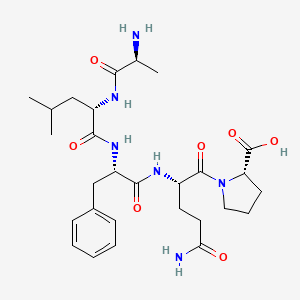
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
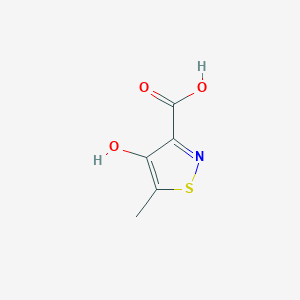
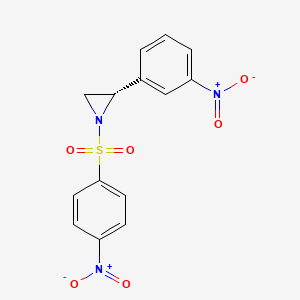

![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
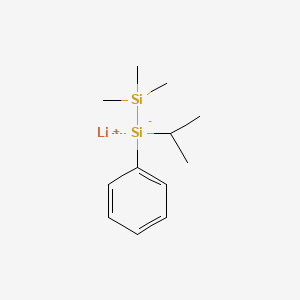
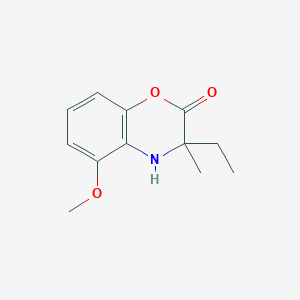
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
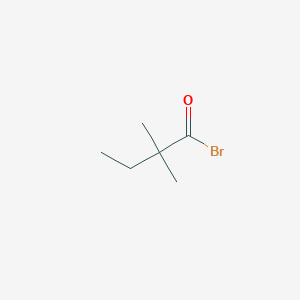
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
